

Application Notes and Protocols for Calculating Xenon-135 Concentration in Nuclear Fuel

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Compound of Interest

Compound Name: Xenon-135

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These application notes provide a comprehensive overview and detailed protocols for the calculation and experimental determination of **Xenon-135** (^{135}Xe) concentration in nuclear fuel. An accurate understanding of ^{135}Xe levels is critical for the safe and efficient operation of nuclear reactors, as it is the most potent known neutron poison encountered in this environment.

Introduction to Xenon-135 in Nuclear Reactors

Xenon-135 is a radioactive isotope of xenon produced during the nuclear fission of uranium and plutonium. Its significance in reactor physics stems from its exceptionally large thermal neutron absorption cross-section, which can be up to 3 million barns under reactor conditions. [1] This property allows ^{135}Xe to act as a "neutron poison," absorbing neutrons that would otherwise sustain the nuclear chain reaction. [2] Fluctuations in ^{135}Xe concentration can lead to significant changes in reactor reactivity, posing challenges for reactor control, particularly during power transients and shutdowns. [3]

Formation and Decay of Xenon-135

Xenon-135 is primarily formed through the beta decay of Iodine-135 (^{135}I), which is a direct fission product. [4] A smaller fraction of ^{135}Xe is produced directly from fission. The formation and decay chain is as follows:

- Fission: Uranium or Plutonium fissions, producing various fission products, including Tellurium-135 (^{135}Te).
- Tellurium-135 Decay: ^{135}Te rapidly decays (half-life of ~19 seconds) via beta decay to ^{135}I .[\[4\]](#)
- Iodine-135 Decay: ^{135}I decays with a half-life of approximately 6.6 hours to ^{135}Xe .[\[4\]](#)
- **Xenon-135** Decay and Burnup: ^{135}Xe is removed from the reactor core through two primary mechanisms:
 - Radioactive Decay: It undergoes beta decay to Cesium-135 (^{135}Cs) with a half-life of about 9.1 hours.[\[3\]](#)[\[4\]](#)
 - Neutron Capture (Burnup): It absorbs a neutron to become the stable isotope Xenon-136 (^{136}Xe).[\[5\]](#)

The interplay between the production of ^{135}I and the production and removal of ^{135}Xe governs its concentration in the reactor core.

Quantitative Data for Xenon-135 Calculation

Accurate calculation of ^{135}Xe concentration relies on precise nuclear data. The following tables summarize the key parameters for the isotopes involved in the ^{135}Xe formation and decay chain.

Table 1: Nuclear Data for Key Isotopes

Isotope	Half-Life	Decay Constant (λ)	Primary Formation Method
Iodine-135 (^{135}I)	6.58 hours [3]	$2.92 \times 10^{-5} \text{ s}^{-1}$	Fission Product & Decay of ^{135}Te
Xenon-135 (^{135}Xe)	9.14 hours [3]	$2.11 \times 10^{-5} \text{ s}^{-1}$	Decay of ^{135}I & Direct Fission

Table 2: Thermal Fission Yields for ^{135}I and ^{135}Xe

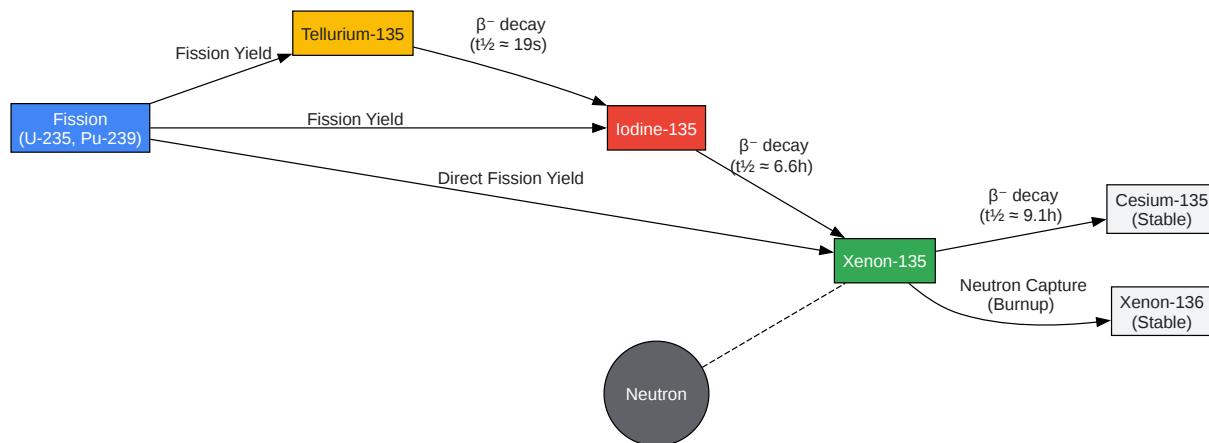
Fissile Material	Iodine-135 Yield (y_I)	Xenon-135 Yield (y_Xe)	Total Mass 135 Yield
Uranium-235 (^{235}U)	~6.3%[6]	~0.3%[6]	~6.6%[6]
Plutonium-239 (^{239}Pu)	-	-	~7.4%[3]

Table 3: Thermal Neutron Capture Cross-Sections (σ_a)

Isotope	Microscopic Cross-Section (barns)	Notes
Iodine-135 (^{135}I)	Very small, often neglected in calculations[5]	-
Xenon-135 (^{135}Xe)	$\sim 2.6 \times 10^6$ [4]	Highly energy-dependent; can reach 3×10^6 under reactor conditions.[1]
Xenon-136 (^{136}Xe)	Not a significant neutron absorber[5]	-

Signaling Pathways and Experimental Workflows

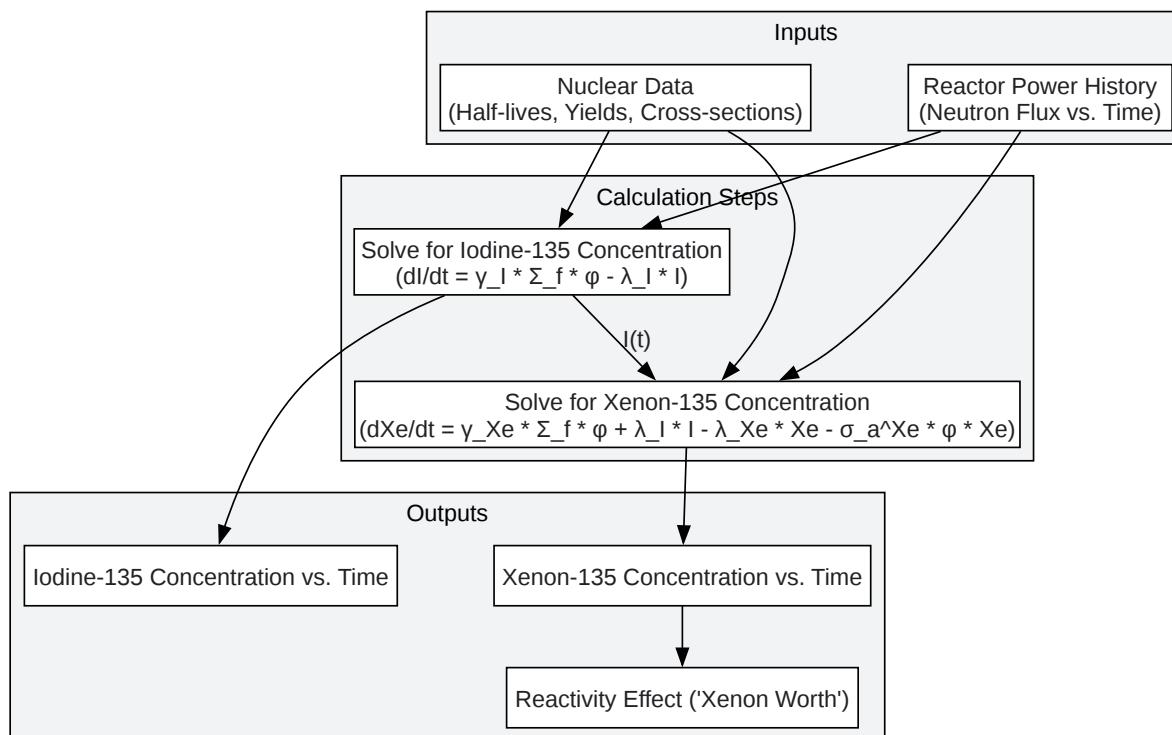
Xenon-135 Formation and Decay Pathway



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Caption: Formation and decay pathway of **Xenon-135** in a nuclear reactor.

Computational Workflow for Xenon-135 Concentration



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Caption: Workflow for calculating **Xenon-135** concentration and its reactivity effect.

Experimental Protocols

Protocol for Measuring ^{135}Xe and ^{135}I Concentration using Gamma Spectroscopy

This protocol outlines a method for the direct, non-destructive measurement of ^{135}Xe and its precursor ^{135}I within nuclear fuel or in the off-gas system of a reactor using high-purity

germanium (HPGe) detectors.[\[7\]](#)

Objective: To quantify the concentration of ^{135}Xe and ^{135}I by measuring their characteristic gamma-ray emissions.

Materials:

- High-Purity Germanium (HPGe) detector
- Digital signal processing electronics (e.g., digitizer)
- Data acquisition system and software
- Appropriate shielding for the detector
- Calibration sources with known activities and gamma energies

Methodology:

- Experimental Setup:
 - Position the HPGe detector in a location with a direct line of sight to the nuclear fuel or off-gas stream to be measured. For in-core measurements, this may involve placing the detector in an irradiation channel or beam port.[\[7\]](#)
 - Ensure adequate shielding is placed around the detector to minimize background radiation from other sources.
- Energy and Efficiency Calibration:
 - Perform an energy calibration of the HPGe detector using standard gamma-ray sources with well-known emission energies covering the range of interest (specifically around 250 keV for ^{135}Xe and 1260 keV for ^{135}I).
 - Determine the detector's efficiency at these energies using the calibration sources. This is crucial for converting measured count rates to absolute activities.
- Data Acquisition:

- Acquire gamma-ray spectra over a defined period. For monitoring transient xenon behavior (e.g., after a reactor power change or shutdown), continuous or sequential spectral acquisitions are necessary.[7]
- Record the start and end time of each acquisition.
- Spectral Analysis:
 - Identify the characteristic gamma-ray peaks for ^{135}Xe and ^{135}I in the acquired spectra. The primary peaks of interest are:
 - **Xenon-135:** 250 keV[7]
 - **Iodine-135:** 1260 keV[7]
 - For each peak of interest, determine the net peak area (counts) by subtracting the background continuum.
 - The net peak area is proportional to the activity of the corresponding isotope.
- Concentration Calculation:
 - Using the detector efficiency, the net peak area, and the gamma-ray emission probability for the specific transition, calculate the activity (in Becquerels) of ^{135}Xe and ^{135}I .
 - Relate the measured activity to the concentration of the isotope in the fuel or gas stream. This may require detailed knowledge of the fuel geometry, density, and the volume of the gas being sampled.

Governing Equations for Xenon-135 Concentration

The time-dependent concentrations of ^{135}I and ^{135}Xe can be described by a set of coupled differential equations.[5]

Rate of change of Iodine-135 concentration (dI/dt):

$$\text{dI/dt} = (\text{Fission Production of I}) - (\text{Radioactive Decay of I}) - (\text{Neutron Capture by I})$$

$$dI/dt = \gamma_I * \Sigma_f * \varphi(t) - \lambda_I * I(t) - \sigma_a * I(t) * \varphi(t)$$

Where:

- $I(t)$ = Concentration of ^{135}I at time t
- γ_I = Fission yield of ^{135}I
- Σ_f = Macroscopic fission cross-section of the fuel
- $\varphi(t)$ = Neutron flux at time t
- λ_I = Decay constant of ^{135}I
- σ_a = Microscopic neutron absorption cross-section of ^{135}I (often considered negligible)[5]

Rate of change of **Xenon-135** concentration (dXe/dt):

$$dXe/dt = (\text{Fission Production of Xe}) + (\text{Decay of I}) - (\text{Radioactive Decay of Xe}) - (\text{Neutron Capture by Xe})$$

$$dXe/dt = \gamma_{Xe} * \Sigma_f * \varphi(t) + \lambda_I * I(t) - \lambda_{Xe} * Xe(t) - \sigma_a * Xe(t) * \varphi(t)$$

Where:

- $Xe(t)$ = Concentration of ^{135}Xe at time t
- γ_{Xe} = Fission yield of ^{135}Xe
- Σ_f = Macroscopic fission cross-section of the fuel
- $\varphi(t)$ = Neutron flux at time t
- λ_I = Decay constant of ^{135}I
- $I(t)$ = Concentration of ^{135}I at time t
- λ_{Xe} = Decay constant of ^{135}Xe

- σ_a^Xe = Microscopic neutron absorption cross-section of ^{135}Xe

These equations can be solved numerically to predict the concentration of ^{135}Xe under various reactor operating conditions.

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